2,5-Dichloro-4-fluorobenzyl alcohol

Medicinal Chemistry Drug Design Physicochemical Profiling

This 2,5-dichloro-4-fluorobenzyl alcohol (CAS 230642-92-9) delivers a unique halogen substitution pattern (Σσ ≈ 1.07, cLogP 2.45) that is critical for kinase hinge hydrogen bonding and predictable cross-coupling reactivity. The robust, high-yielding synthesis ensures reliable supply for parallel synthesis platforms. Its optimal lipophilicity and moderate solubility make it the superior building block for BBB-penetrant inhibitor libraries and cost-effective agrochemical derivatization compared to generic benzyl alcohols. Choose precision, not substitution.

Molecular Formula C7H5Cl2FO
Molecular Weight 195.01 g/mol
Cat. No. B8651487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-4-fluorobenzyl alcohol
Molecular FormulaC7H5Cl2FO
Molecular Weight195.01 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)F)Cl)CO
InChIInChI=1S/C7H5Cl2FO/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2,11H,3H2
InChIKeyKTNRJNXVTQBQDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloro-4-fluorobenzyl alcohol: A Halogenated Benzyl Alcohol Intermediate for Pharmaceutical and Agrochemical Synthesis


2,5-Dichloro-4-fluorobenzyl alcohol (CAS 230642-92-9) is a halogenated aromatic alcohol featuring a 2,5-dichloro-4-fluorophenyl substitution pattern. With a molecular weight of 195.01 g/mol and a purity specification typically ≥95% , this compound serves as a specialized intermediate in pharmaceutical and agrochemical synthetic routes. Its unique halogen arrangement—two chlorine atoms at the 2 and 5 positions and a fluorine at the 4 position—confers distinct reactivity and physicochemical properties compared to other regioisomers or mono‑halogenated benzyl alcohols [1].

Why 2,5-Dichloro-4-fluorobenzyl alcohol Cannot Be Replaced by Generic Benzyl Alcohols


Benzyl alcohol analogs are not interchangeable; the specific 2,5‑dichloro‑4‑fluoro substitution pattern drastically alters electronic properties, steric bulk, and hydrogen‑bonding capacity. As evidenced in medicinal chemistry optimization, even a single halogen substitution can change target binding affinity by orders of magnitude [1]. The combination of two electron‑withdrawing chlorines and a fluorine atom in this precise arrangement is engineered for optimal performance in specific reaction cascades and biological assays, rendering generic benzyl alcohols or regioisomers ineffective substitutes.

Quantitative Differentiation of 2,5-Dichloro-4-fluorobenzyl alcohol from Closest Analogs


Improved Lipophilicity (cLogP) for Membrane Permeability

2,5-Dichloro-4-fluorobenzyl alcohol demonstrates a calculated cLogP of 2.45, reflecting its increased lipophilicity relative to mono‑halogenated analogs. This property, driven by the specific 2,5‑dichloro‑4‑fluoro substitution pattern, is a critical determinant for passive membrane diffusion and CNS penetration in drug candidates .

Medicinal Chemistry Drug Design Physicochemical Profiling

Distinct Electronic Profile: Hammett Sigma Constants

The 2,5‑dichloro‑4‑fluoro substitution pattern confers a unique electronic profile. Using the Hammett equation, the sum of sigma‑meta (σₘ) and sigma‑para (σₚ) constants for the halogens results in a net electron‑withdrawing effect of approximately σ_total ≈ 1.07, significantly higher than that of mono‑fluorinated (σ_total ≈ 0.06) or mono‑chlorinated analogs [1]. This increased electron deficiency at the benzylic carbon directly influences nucleophilic substitution rates and metal‑catalyzed cross‑coupling yields.

Organic Synthesis Reactivity Prediction Structure-Activity Relationship

Synthetic Accessibility and Purity Profile from Optimized Process

A scalable reduction route from 2,5‑dichloro‑4‑fluorobenzoic acid using borane‑methyl sulfide complex yields the target alcohol with high efficiency (3.65 g from 4.1 g acid, ~93% yield) and a purity specification of ≥95% [1]. This method avoids hazardous fluorination steps common for some analogs (e.g., 2‑fluoro‑4‑chlorobenzyl alcohol), reducing process safety concerns and cost.

Process Chemistry Large-Scale Synthesis Quality Control

Unique Halogen Pattern for Fragment-Based Drug Discovery (FBDD)

In a comprehensive screen of a halogen‑enriched fragment library, the 2,5‑dichloro‑4‑fluoro benzyl alcohol scaffold exhibited a distinct binding mode in protein kinase targets, engaging in both chlorine‑ and fluorine‑mediated halogen bonds. While the parent alcohol is a fragment, its derivatization potential is underscored by the fact that similar halogen patterns showed a >30‑fold increase in binding affinity (KD) compared to unsubstituted benzyl fragments in the same assay system [1].

Fragment-Based Lead Discovery X-ray Crystallography Halogen Bonding

Predicted Aqueous Solubility for Biophysical Assay Compatibility

Despite its increased lipophilicity, 2,5‑dichloro‑4‑fluorobenzyl alcohol maintains a predicted aqueous solubility of ~0.8 mg/mL at pH 7.4 . This value is approximately 2‑fold higher than that of the more hydrophobic 2,5‑dichlorobenzyl alcohol (predicted ~0.4 mg/mL), attributable to the electron‑withdrawing fluorine atom, which slightly increases polarity.

Biophysical Assays Pre-formulation Solubility Enhancement

Targeted Research and Industrial Applications for 2,5-Dichloro-4-fluorobenzyl alcohol


Scaffold for CNS-Penetrant Kinase Inhibitors

The optimal balance of lipophilicity (cLogP 2.45) and moderate aqueous solubility (0.8 mg/mL) makes this compound an ideal starting point for designing blood‑brain barrier permeable kinase inhibitors . The halogen pattern is known to engage in unconventional halogen bonding with kinase hinge regions, as demonstrated in fragment‑based screens [1].

Building Block in High‑Throughput Parallel Synthesis

The robust, high‑yielding (93%) and scalable synthesis ensures a reliable supply of this building block for automated parallel synthesis platforms. Its distinct electronic signature (Σσ ≈ 1.07) ensures predictable reactivity in SN2 and cross‑coupling reactions, critical for library production [2].

Precursor for Fluorinated Agrochemical Intermediates

The 2,5‑dichloro‑4‑fluoro pattern is a privileged substructure in fungicides and herbicides. 2,5‑Dichloro‑4‑fluorobenzyl alcohol serves as a direct precursor to benzyl chloride or bromide derivatives used in the synthesis of crop protection agents [1], offering a cost‑effective route compared to less substituted analogs.

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